Journal Name:Green Synthesis and Catalysis
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Green Synthesis and Catalysis ( IF 0 ) Pub Date: , DOI: 10.1039/C6CY90112C
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Green Synthesis and Catalysis ( IF 0 ) Pub Date: , DOI: 10.1039/C7CY90116J
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Chromium-substituted hematite powder as a catalytic material for photochemical and electrochemical water oxidation†
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2017-05-23 , DOI: 10.1039/C7CY00580F
Fe(III) and Cr(III) mixed oxide (Fe2−xCrxO3) particles were examined as water oxidation catalysts under photochemical and electrochemical conditions. Photochemical water oxidation activity was evaluated under visible light irradiation (480 < λ < 500 nm) in the presence of tris(2,2′-bipyridyl)ruthenium(II) sulfate and sodium persulfate, which served as a redox photosensitizer and a sacrificial electron acceptor, respectively. Electrochemical water oxidation was conducted in a phosphate buffered aqueous solution (pH 7.5) using Fe2−xCrxO3 particles, which were loaded on a transparent conductive glass support, in the presence of an electrochemical bias. While hematite (α-Fe2O3) is known to be a catalytic material for water oxidation, its catalytic activity dropped upon substitution of Cr(III) ions for Fe(III) sites in Fe2O3 at least in part due to oxidative dissolution of Cr(III) on the oxide surface, which competed with water oxidation during the reaction. On the other hand, Cr-substitution resulted in a five-fold enhancement in the activity for electrochemical water oxidation to form oxygen. Electrochemical impedance measurements revealed that the Cr-substitution decreased the resistance of charge transfer inside the Fe2O3 bulk, thereby leading to improved performance for electrochemical water oxidation.
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Chlorocuprate(i) ionic liquid as an efficient and stable Cu-based catalyst for hydrochlorination of acetylene†
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2019-05-01 , DOI: 10.1039/C9CY00401G
The gas–liquid reaction process for acetylene hydrochlorination, especially using ionic liquids (ILs) as homogeneous reaction media, has gained much attention because it can effectively avoid the deactivation caused by hot spots and carbon deposition. However, the relatively low activity and high price of the currently used ILs limit their practical applications. Herein, we synthesize a series of chlorocuprate(I) ILs to explore an efficient and stable Cu-based catalyst for acetylene hydrochlorination. The N-methylpyrrolidonium hydrochloride–0.60CuCl ([Hnmpo]Cl–0.60CuCl) IL exhibits the best catalytic performance, showing an acetylene conversion of 86% over 150 h under the conditions of 180 °C and 50 h−1 GHSV. It is confirmed that the Cu(I) species is the major active component and extremely stable under the reaction conditions via characterization of TGA-DSC-FTIR, ICP-OES, XPS, UV-vis, ESI-MS, and Raman. In addition, the [Hnmpo]Cl–0.60CuCl IL has the capacity to effectively activate HCl, which is directly observed by in situ FTIR. By combining the experimental results and theoretical calculations, we propose the reaction mechanism and find that the catalytic performance of chlorocuprate(I) ILs is positively correlated with the adsorption of HCl. The strong interaction with HCl is identified as the key characteristic of the [Hnmpo]Cl–CuCl IL, which endows it with excellent catalytic performance. Briefly, this study shows that the cost-effective [Hnmpo]Cl–CuCl IL can be a viable alternative to the commercial heterogeneous HgCl2/AC catalyst for acetylene hydrochlorination.
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Green Synthesis and Catalysis ( IF 0 ) Pub Date: , DOI: 10.1039/C8CY90073F
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Catalytically active structures of SiO2-supported Au nanoparticles in low-temperature CO oxidation
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2012-10-26 , DOI: 10.1039/C2CY20481A
Various Au/SiO2 catalysts have been prepared by the deposition–precipitation method followed by calcination in air or reduction in H2. The structures of supported Au nanoparticles were characterized in detail by XRD, TEM, XPS, in situ XANES and operando DRIFTS of CO chemisorption, and their catalytic activity in CO oxidation was evaluated. Calcined in air, the gold precursor decomposes into Au(I) species at low temperatures and further to Au(0) at elevated temperatures, forming supported Au nanoparticles mostly larger than 4.5 nm. Reduced in H2, the gold precursor can be facilely reduced to Au(0) at low temperatures, forming supported Au nanoparticles with different size distributions depending on the reduction temperature. Supported Au nanoparticles around 3–4.5 nm with both abundant low-coordinated Au atoms and bulk Au-like electronic structure effectively chemisorb CO and catalyze CO oxidation at room temperature (RT). Larger supported Au nanoparticles with bulk Au-like electronic structure but few low-coordinated Au atoms do not chemisorb CO and catalyze CO oxidation at RT, and finer supported Au nanoparticles with abundant low-coordinated Au atoms but bulk Au-unlike electronic structure also do not chemisorb CO and catalyze CO oxidation at RT. These results provide solid and comprehensive experimental evidence that supported Au nanoparticles with both abundant low-coordinated Au atoms and bulk Au-like electronic structure are the catalytic active structures for catalyzing CO oxidation at RT without the involvement of oxide supports. The density of low-coordinated Au atoms increases with the decrease of their size, but their electronic structure eventually deviates from bulk Au-like electronic structure; therefore, the catalytic activity of SiO2-supported Au nanoparticles in low-temperature CO oxidation inevitably exhibits a volcano-shaped dependence on their size with the optimum size between 3 and 4.5 nm.
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Cation-exchanged zeolites for the selective oxidation of methane to methanol†
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2017-10-19 , DOI: 10.1039/C7CY01229B
Motivated by the increasing availability of cheap natural gas resources, considerable experimental and computational research efforts have focused on identifying selective catalysts for the direct conversion of methane to methanol. One promising class of catalysts are cation-exchanged zeolites, which have steadily increased in popularity over the past decade. In this article, we first present a broad overview of this field from a conceptual perspective, and highlight the role of theory in developing a molecular-level understanding of the reaction. Next, by performing and analyzing a large database of density functional theory (DFT) calculations for a wide range of transition metal cations, zeolite topologies and active site motifs, we present a unifying picture of the methane activation process in terms of active site stability, C–H bond activation and methanol extraction. Based on the trade-offs of active site stability and reactivity, we propose a framework for identifying new, promising active site motifs in these systems. Further, we show that the high methanol selectivity arises due to the strong binding nature of the C–H activation products. Finally, using the atomistic and mechanistic insight obtained from these analyses, we summarize the key challenges and future strategies for improving the performance of cation-exchanged zeolites for this industrially relevant conversion.
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CeO2–MnOx composite loaded on Al2O3 as a catalyst for HCl oxidation†
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2020-06-24 , DOI: 10.1039/D0CY00849D
Catalytic oxidation of HCl to Cl2 catalyzed by CeO2 is an effective and economic way for sustainable chlorine recycling. Pure CeO2 exhibited remarkably stable Cl2 production, while its catalytic activity still cannot satisfy industrial requirements. In this work, we developed a novel catalyst with a CeO2–MnOx composite loaded on Al2O3 (denoted as CeO2–MnOx/Al2O3) for HCl oxidation. The catalyst with the optimum Mn content exhibited remarkably improved activity and stability with a XHCl of above 72% for at least 200 h. X-ray diffraction (XRD), Raman, scanning electron microscopy (SEM), and high-resolution transmission electron microscopy (HRTEM) characterization suggested that the CeO2 and MnOx lattices were completely integrated. X-ray photoemission spectroscopy (XPS) characterization revealed the highest ratio of Ce3+/Ce4+, Mn4+/Mn3+ and surface oxygen vacancies on the surface of CeO2–MnOx/Al2O3 with the optimum Mn content. In addition, H2-temperature programmed reduction (H2-TPR) characterization suggested the improved reducibility of CeO2–MnOx/Al2O3 compared with CeO2/Al2O3. Furthermore, compared with CeO2/Al2O3, the significantly improved chlorine adsorption on the bulk and surface of the catalyst was justified by XPS and XRD. Therefore, both the strong adsorption of Cl and strong re-oxidation ability result in the high activity and stability of the CeO2(12)–MnOx(13)/Al2O3 catalyst.
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Co2(CO)8 and unsaturated epoxides as unexpected partners in generating functionalized siloxane oils and cross-linked materials†
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2021-06-25 , DOI: 10.1039/D1CY00920F
Herein, we describe the unexpected ring opening of the epoxide group of allyl glycidyl ether and 4-vinylcyclohexene oxide in polymethylhydrosiloxane (PMHS) hydrosilylation reaction using 0.1 mol% Co2(CO)8 as a catalyst. This results in the cross-linking of PMHS via newly formed Si–C, Si–O–C and Si–O–Si bonds. Our studies demonstrate the need for intramolecular proximity of Si–H bonds within the polysilane compound to trigger the cross-linking process. The catalytic system was also successfully employed for the synthesis of trifunctionalized cross-linked materials, demonstrating further the potential of using non-precious metal complexes in silicone chemistry for unprecedented reactivity.
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Characterization and performance of electrostatically adsorbed Ru–Hbpp water oxidation catalysts†
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2013-10-30 , DOI: 10.1039/C3CY00643C
A new family of Ru–Hbpp dinuclear complexes containing the positively charged terpyridine derivative ligand 4-(-p-(pyridin-1-ylmethyl)phenyl)-2,2′:6′,2′-terpyridine of general formula {[Ru(L1+)]2(μ-bpp)(L-L)}m+ (L-L = μ-Cl, μ-acetato, or (H2O)2; m = 4 or 5) have been synthesized and fully characterized, both in the solid state (X-ray diffraction) and in solution (1D and 2D NMR spectroscopy, UV–vis spectroscopy and electrochemical techniques). New hybrid materials have been prepared by the electrostatic interaction of these complexes with several oxidatively rugged solid supports such as SiO2, FTO–TiO2 and FTO–Nafion®. These new hybrid materials were prepared and catalytically evaluated with regard to their capacity to chemically and electrochemically oxidize water to dioxygen.
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